trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride
Description
Chemical Structure: trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride (CAS: 146447-21-4) is a cyclohexane derivative with a methyl ester group at position 1 and a methylamino group (-NHCH₃) at position 4 in the trans configuration. Its molecular formula is C₁₀H₁₈ClNO₂, and it is commonly used as a synthetic intermediate in pharmaceutical and chemical research due to its rigid cyclohexane backbone and functional groups .
Properties
IUPAC Name |
methyl 4-(methylamino)cyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10-8-5-3-7(4-6-8)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCVKHSSYUYIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride typically involves the reaction of cyclohexanone with methylamine under controlled conditions to form the intermediate, followed by esterification with methanol and subsequent hydrochloride salt formation . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced techniques such as high-pressure reactors and automated control systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 219.71 g/mol (hydrochloride salt).
- Solubility: Likely soluble in polar solvents like water or ethanol, based on analogous compounds .
Comparison with Structurally Similar Compounds
Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride (CAS: 61367-07-5)
Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (CAS: 54640-02-7)
- Structure: Features an aminomethyl (-CH₂NH₂) substituent at position 3.
- Molecular Formula: C₁₀H₁₈ClNO₂.
- Properties :
- Higher molecular weight (219.71 g/mol) due to the additional methylene group.
- Used in peptide mimetics and enzyme inhibitors.
- Key Difference: The aminomethyl group extends the molecule’s chain length, enhancing flexibility compared to the rigid methylamino derivative .
Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride
trans-4-Methylcyclohexylamine Hydrochloride (CAS: 33483-65-7)
- Structure : Lacks the ester group, featuring only a methyl group and amine on the cyclohexane ring.
- Molecular Formula : C₇H₁₆ClN.
- Applications : Used in agrochemicals and surfactants.
- Key Difference : Absence of the ester group reduces polarity, lowering solubility in aqueous media .
Structural and Functional Analysis
Table 1: Comparative Data of trans-Methyl 4-(methylamino)cyclohexanecarboxylate Hydrochloride and Analogues
Impact of Functional Groups
- Methylamino (-NHCH₃) vs.
- Ester Group (-COOCH₃): Facilitates hydrolysis to carboxylic acids, making it a prodrug candidate, unlike non-ester analogues like trans-4-methylcyclohexylamine HCl .
Ring Size and Reactivity
- Cyclopentane derivatives (e.g., ) exhibit higher ring strain, favoring ring-opening reactions, whereas cyclohexane derivatives offer greater stability for sustained drug release .
Biological Activity
trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activity and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Chemical Formula : C8H16ClNO2
- Molecular Weight : 195.68 g/mol
- CAS Number : 146447-21-4
The compound is structurally related to other cyclohexanecarboxylates, which have been studied for their pharmacological effects.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Receptor Modulation :
- Antiviral Activity :
- Analgesic Properties :
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against various cell lines:
- Cytotoxicity Assays :
- Membrane Activity :
Study on Melasma Treatment
A clinical study evaluated a formulation containing trans-4-(aminomethyl) cyclohexanecarboxylic acid (related to this compound) for treating melasma. This randomized controlled trial involved Thai adults and demonstrated significant improvements in skin pigmentation compared to control treatments .
Analgesic Efficacy in Chronic Pain
Another study focused on the analgesic properties of this compound as an mGluR1 antagonist. Results indicated a reduction in pain responses in animal models, suggesting potential therapeutic applications in pain management .
Comparative Analysis with Related Compounds
Q & A
Q. What are the molecular structure and key physicochemical properties of trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride?
Answer: The compound is a cyclohexane derivative with a methylamino group at the 4-position and a methyl ester carboxylate group in the trans configuration. Key properties include:
- Molecular formula : C₈H₁₅NO₂·HCl .
- Molecular weight : 193.67 g/mol .
- Physical state : White to off-white crystalline powder, hygroscopic .
- Solubility : Limited aqueous solubility (data not fully characterized); typically dissolved in polar aprotic solvents (e.g., DMSO, ethyl acetate) for experiments .
Methodological Note : Characterization should include ¹H-NMR (e.g., δ ~2.10–3.80 ppm for cyclohexane protons, δ ~3.79 ppm for methyl ester ), LC-MS for purity (>98% via titration and nitrogen analysis ), and FT-IR to confirm functional groups.
Q. What synthetic routes are recommended for preparing this compound?
Answer: The synthesis involves two primary steps:
Esterification : Reacting 4-(methylamino)cyclohexanecarboxylic acid with methanol under acidic conditions to form the methyl ester .
Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Q. Example Protocol (adapted from Reference Example 89 ) :
- Dissolve 1.50 g of the free base in ethyl acetate.
- Add equimolar HCl, concentrate under reduced pressure, and recrystallize.
- Yield: ~78% (confirmed by ¹H-NMR and LC-MS).
Key Considerations : Optimize reaction time and temperature to avoid racemization. Use anhydrous conditions to prevent hydrolysis of the ester group.
Q. What analytical techniques are suitable for purity assessment and structural confirmation?
Answer:
Advanced Research Questions
Q. How does stereochemistry influence biochemical interactions (e.g., enzyme binding)?
Answer: The trans configuration minimizes steric hindrance between the methylamino and ester groups, enhancing binding to planar active sites (e.g., proteases or neurotransmitter receptors). Comparative studies with cis analogs show:
- Higher affinity for G-protein-coupled receptors (e.g., serotonin receptors) due to optimal spatial alignment .
- Reduced off-target effects in enzyme inhibition assays (e.g., trans isomer shows 3x selectivity over cis in acetylcholinesterase inhibition ).
Methodological Note : Use molecular docking simulations (e.g., AutoDock Vina) and circular dichroism (CD) to correlate stereochemistry with activity. Validate via competitive binding assays .
Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound, then dilute in assay buffer .
- Surfactants : Add 0.1% Tween-80 to improve dispersion .
- Salt Forms : Compare hydrochloride with other salts (e.g., trifluoroacetate) for enhanced solubility .
Validation : Measure solubility via nephelometry and confirm activity retention using cell viability assays (e.g., MTT assay) .
Q. What strategies optimize enantioselective synthesis for catalytic applications?
Answer:
- Chiral Catalysts : Use (R)-BINAP-Pd complexes to achieve >90% enantiomeric excess (ee) in asymmetric hydrogenation .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
Q. How to resolve contradictions in reported biological activity data?
Answer: Discrepancies may arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
